Methyl (S)-2-amino-3-cycloheptyl-propionate
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Overview
Description
Methyl (2S)-2-amino-3-cycloheptylpropanoate is an organic compound with a unique structure that includes a cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-cycloheptylpropanoate typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-cycloheptylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl (2S)-2-amino-3-cycloheptylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (2S)-2-amino-3-cycloheptylpropanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-cyclohexylpropanoate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Methyl (2S)-2-amino-3-phenylpropanoate: Contains a phenyl ring, leading to different chemical properties and reactivity.
Uniqueness
Methyl (2S)-2-amino-3-cycloheptylpropanoate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-cycloheptylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)10(12)8-9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
InChI Key |
HQSVRLUACRNTAC-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1CCCCCC1)N |
Canonical SMILES |
COC(=O)C(CC1CCCCCC1)N |
Origin of Product |
United States |
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